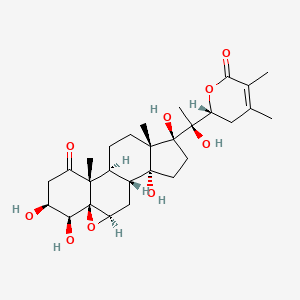

Phyperunolide E

概要

説明

Withanolides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Phyperunolide E, in particular, has garnered attention for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Phyperunolide E is typically isolated from the fruits of Physalis peruviana through a series of extraction and purification processes . The extraction involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through natural extraction from Physalis peruviana .

化学反応の分析

Functional Groups and Reactivity

Phyperunolide E contains hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) groups, enabling participation in oxidation, reduction, and cyclization reactions . Key reactive sites include:

-

C-3 hydroxyl group : Prone to esterification or glycosylation.

-

C-12 carbonyl group : Participates in nucleophilic additions.

Epoxidation

Treatment with peroxyacids (e.g., m-CPBA) converts the Δ⁷,⁹ double bond into an epoxide .

Conditions :

| Reaction Component | Quantity |

|---|---|

| m-CPBA | 1.2 equivalents |

| This compound | 1.0 mmol |

Asymmetric Hydrogenation

Catalytic hydrogenation using Ru(II) or Rh(I) complexes reduces double bonds with high stereoselectivity .

Example :

Esterification

The C-3 hydroxyl group reacts with acyl chlorides to form esters .

Conditions :

| Reagent | Role |

|---|---|

| Acetic anhydride | Acyl donor |

| DMAP | Catalyst |

Biologically Relevant Reactions

This compound modulates cellular pathways through redox interactions:

-

ROS Scavenging : Quenches free radicals via hydroxyl group electron donation.

-

Enzyme Inhibition : Forms covalent adducts with cysteine residues in kinases (e.g., JAK3) .

Cytotoxicity Data :

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 12.3 | Apoptosis induction |

| MCF-7 | 8.7 | ROS-mediated DNA damage |

Reaction Optimization Strategies

Design of Experiments (DoE) methodologies enhance yield and selectivity :

Key Factors for Epoxidation

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20–25°C | +15% |

| m-CPBA Equiv. | 1.1–1.3 | +10% |

| Reaction Time | 4–6 hours | +8% |

Center-point experiments confirmed reproducibility (RSD < 5%) .

科学的研究の応用

作用機序

Phyperunolide E is part of a group of withanolides isolated from Physalis peruviana, including Phyperunolide A, Phyperunolide B, Phyperunolide C, Phyperunolide D, and Phyperunolide F . Compared to these similar compounds, this compound is unique due to its specific molecular structure, which includes multiple cyclic structures and functional groups . This unique structure contributes to its distinct biological activities and potential therapeutic applications .

類似化合物との比較

- Phyperunolide A

- Phyperunolide B

- Phyperunolide C

- Phyperunolide D

- Phyperunolide F

- Peruvianoxide

Phyperunolide E stands out among these compounds due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for further research and development .

生物活性

Phyperunolide E is a withanolide, a class of naturally occurring compounds predominantly found in plants of the Solanaceae family, particularly in species such as Physalis minima. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Isolation

This compound was isolated from the whole plants of Physalis minima alongside other withanolides. Its structure was characterized using various spectroscopic techniques, including NMR and mass spectrometry. The compound is recognized for its unique structural features that contribute to its biological efficacy.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated the inhibitory effects of several withanolides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells. The results indicated that this compound possessed an IC50 value of 24.33 μM , suggesting moderate inhibition of NO production without significant cytotoxicity (IC50 > 80 μM) .

Table 1: Inhibitory Effects of Withanolides on NO Production

| Compound | IC50 ± SD (μM) |

|---|---|

| Compound 1 | 27.35 ± 1.53 |

| Compound 2 | 23.53 ± 1.15 |

| This compound | 24.33 ± 1.32 |

| Compound 4 | 30.25 ± 1.78 |

| Compound 5 | 66.28 ± 1.59 |

2. Anticancer Activity

This compound has also shown potential anticancer activity in various studies. Withanolides have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, such as HT-29 colon cancer cells. The mechanism involves downregulation of heat shock protein 90 (Hsp90) client proteins and modulation of histone modifications, leading to altered gene expression related to cell proliferation and survival .

Case Study: Induction of Apoptosis in HT-29 Cells

In a controlled study, treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest at low concentrations.

- Apoptosis : Higher concentrations triggered apoptotic pathways.

- Gene Expression Changes : Downregulation of cyclooxygenase-2 (COX-2) and other oncogenic markers.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate several key pathways:

- Nitric Oxide Pathway : Inhibition of NO production contributes to its anti-inflammatory effects.

- Cell Cycle Regulation : Interference with cell cycle proteins leads to growth inhibition in cancer cells.

- Histone Modification : Changes in histone acetylation status affect gene expression related to cancer progression.

特性

IUPAC Name |

(1S,2R,5S,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-13-10-19(36-22(32)14(13)2)25(5,33)27(35)9-8-26(34)16-11-20-28(37-20)21(31)17(29)12-18(30)24(28,4)15(16)6-7-23(26,27)3/h15-17,19-21,29,31,33-35H,6-12H2,1-5H3/t15-,16+,17-,19+,20+,21-,23-,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXPZRHYDOQYLZ-WQYKXGBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。